molecular formula C11H15ClN4O B14527462 Isopropyl((4-chlorophenyl)amino)iminomethylcarbamimidate CAS No. 62695-36-7

Isopropyl((4-chlorophenyl)amino)iminomethylcarbamimidate

Cat. No.: B14527462
CAS No.: 62695-36-7
M. Wt: 254.71 g/mol
InChI Key: DNOPFQKNFAGKHO-UHFFFAOYSA-N
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Description

Isopropyl((4-chlorophenyl)amino)iminomethylcarbamimidate is a synthetic compound that has garnered attention for its potential antimalarial properties. It is characterized by the presence of a chlorophenyl group, an isopropyl group, and a carbamimidate moiety. This compound has been evaluated for its biological activity, particularly against Plasmodium species, which are responsible for malaria .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl((4-chlorophenyl)amino)iminomethylcarbamimidate involves the reaction of a precursor compound with isopropyl alcohol in the presence of triethylamine and copper acetate. The reaction mixture is refluxed with stirring for 12 hours, resulting in the formation of the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

Isopropyl((4-chlorophenyl)amino)iminomethylcarbamimidate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Isopropyl((4-chlorophenyl)amino)iminomethylcarbamimidate involves its interaction with molecular targets in the Plasmodium parasite. The compound interferes with the parasite’s metabolic pathways, leading to its inhibition and eventual death. Specific molecular targets and pathways involved in this process are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct biological activity and chemical reactivity. Its combination of functional groups allows for diverse chemical transformations and potential therapeutic applications.

Properties

CAS No.

62695-36-7

Molecular Formula

C11H15ClN4O

Molecular Weight

254.71 g/mol

IUPAC Name

propan-2-yl N'-[N'-(4-chlorophenyl)carbamimidoyl]carbamimidate

InChI

InChI=1S/C11H15ClN4O/c1-7(2)17-11(14)16-10(13)15-9-5-3-8(12)4-6-9/h3-7H,1-2H3,(H4,13,14,15,16)

InChI Key

DNOPFQKNFAGKHO-UHFFFAOYSA-N

Isomeric SMILES

CC(C)O/C(=N/C(=NC1=CC=C(C=C1)Cl)N)/N

Canonical SMILES

CC(C)OC(=NC(=NC1=CC=C(C=C1)Cl)N)N

Origin of Product

United States

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